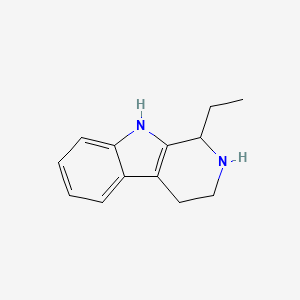

1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline

Overview

Description

1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline is a derivative of the tetrahydro-beta-carboline family, a group of compounds that are of interest due to their presence in various natural products and pharmaceuticals. The structure of these compounds is characterized by a fused pyridine and indole ring system, which is a common scaffold in many alkaloids with significant biological activity.

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydro-beta-carboline derivatives, which would include the ethyl-substituted variant, can be achieved through a facile one-pot domino process. This process involves a copper-catalyzed three-component coupling-cyclization of an appropriate ethynylaniline, aldehyde, and a secondary amine. Following the initial indole formation, the reaction mixture is treated with either t-BuOK/hexane or MsOH to afford the desired tetrahydro-beta-carboline derivatives in moderate to good yields .

Molecular Structure Analysis

Chemical Reactions Analysis

The reactivity of 1-substituted tetrahydro-beta-carbolines, which would include the ethyl variant, with activated alkynes has been explored. The reaction with dimethyl acetylenedicarboxylate in methanol leads to the opening of the tetrahydropyridine fragment, resulting in the formation of 2-methoxyalkylindoles. When reacted with ethyl propiolate in ethanol or tosylacetylene in methanol, mixtures of azocino[5,4-b]indoles and 2-alkoxyindoles are produced. Additionally, the reaction with ethyl propiolate in acetonitrile yields azocinoindoles .

Physical and Chemical Properties Analysis

Scientific Research Applications

Presence in Alcoholic Beverages

1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline, as a variant of tetrahydro-β-carbolines, has been identified in alcoholic beverages. This novel tetrahydro-β-carboline was found in sherry wines, sparkling wines, red and white wines, port wines, sake, and some high-alcohol beers. Its presence is attributed to precursors like MTCA and l-tryptophan ethyl ester, suggesting that alcoholic drinks could be an exogenous source of bioactive β-carbolines found in vivo (Herraiz, 1999).

Pharmacological Properties

β-carbolines, including derivatives like this compound, have been studied for their pharmacological properties. Research has shown that such compounds can cause sedation, analgesic action, and affect locomotor activity in mice (Misztal, Wiertek, & Michaluk, 1977).

Methodology Development

Researchers have developed sensitive methods for the determination of tetrahydro-β-carbolines, including 1-methyl-1,2,3,4-tetrahydro-β-carboline, using techniques like gas chromatography and mass spectrometry. Such methodologies are crucial for detecting these compounds in biological samples, such as human urine (Hayashi, Todoriki, & Iida, 1990).

Presence in Foodstuffs and Human Fluids

β-carbolines have been detected in various foodstuffs, human urine, and human milk. The study of their concentrations in fermented products and raw materials suggests that these compounds might be produced through fermentation or by condensation of tryptophan and acetaldehyde. This research opens up the possibility that tetrahydro-β-carbolines might be synthesized endogenously in humans (Adachi et al., 1991).

Future Directions

Mechanism of Action

Target of Action

Related compounds such as tryptolines are known to interact with monoamine metabolism .

Mode of Action

Related compounds such as tryptolines are known to inhibit the enzyme monoamine oxidase type a (mao-a), which plays a crucial role in the metabolism of monoamines .

Biochemical Pathways

Related compounds such as tryptolines are known to affect monoamine metabolism . Monoamines are neurotransmitters that include serotonin and norepinephrine, which play a crucial role in mood regulation and other neurological functions.

Pharmacokinetics

Related compounds such as tetrahydroharman are known to have a substantial effect on blood pressure when taken internally .

Result of Action

Related compounds such as tetrahydroharman are known to substantially lower blood pressure for an extended period of time, similar to reserpine .

properties

IUPAC Name |

1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-11-13-10(7-8-14-11)9-5-3-4-6-12(9)15-13/h3-6,11,14-15H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPPZKPWCBEAMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2=C(CCN1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344688 | |

| Record name | 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6678-86-0 | |

| Record name | 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

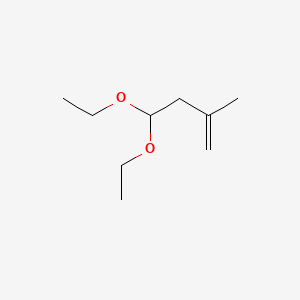

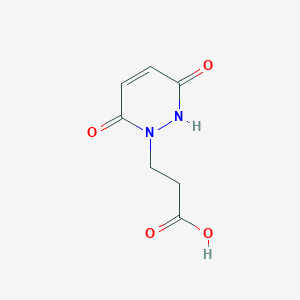

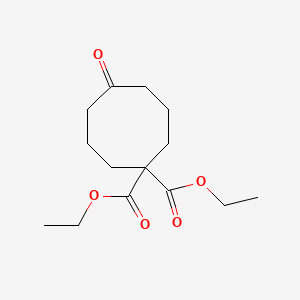

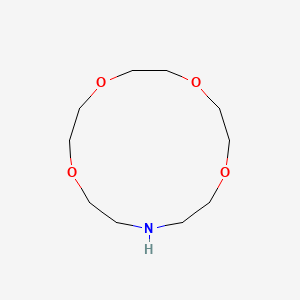

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The provided research abstract mentions "Strictosidine Synthase from Ophiorrhiza pumila in complex with (S)-1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline." Can you elaborate on the significance of this complex formation?

A1: While the abstract itself doesn't delve into the downstream effects, the complex formation between strictosidine synthase and (S)-1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline suggests that this compound likely interacts with the enzyme's active site. [] This interaction could potentially inhibit or modulate the enzyme's activity, which is crucial for the biosynthesis of strictosidine, a key precursor to various indole alkaloids. Further research exploring the specifics of this interaction would be needed to understand the compound's precise effect on strictosidine synthase activity and the subsequent impact on alkaloid biosynthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid](/img/structure/B1297578.png)

![1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B1297579.png)

![N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1297582.png)